molecular formula C18H21F6N3O2 B11477084 N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide

Cat. No.: B11477084
M. Wt: 425.4 g/mol
InChI Key: OWISSPCBKQUPHH-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of benzylamine and hexafluoropropanol as key starting materials. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(benzylcarbamoyl)amino]acetic acid
  • Triphenylstannyl 2-(benzylcarbamoyl)benzoate

Uniqueness

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide is unique due to its hexafluoropropan-2-yl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C18H21F6N3O2

Molecular Weight

425.4 g/mol

IUPAC Name

N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C18H21F6N3O2/c19-17(20,21)16(18(22,23)24,26-14(28)13-9-5-2-6-10-13)27-15(29)25-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,26,28)(H2,25,27,29)

InChI Key

OWISSPCBKQUPHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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